1-Adamantyl methyl ketone
Overview
Description
1-Adamantyl methyl ketone, also known as 1-acetyladamantane, is an organic compound with the molecular formula C12H18O. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a ketone functional group attached to the adamantane framework, making it a sterically bulky ketone. The compound is known for its stability and rigidity, which are attributed to the adamantane core.
Mechanism of Action
Target of Action
1-Adamantyl methyl ketone is a sterically bulky ketone substrate . The primary target of this compound is the carbonyl reductase from Sporobolomyces salmonicolor . This enzyme plays a crucial role in the reduction of a variety of ketones .
Mode of Action
The interaction of this compound with its target, the carbonyl reductase, leads to the reduction of the ketone to the corresponding alcohol . This reduction process is characterized by excellent optical purity .
Pharmacokinetics
The compound’s molecular weight (1782707 ) and structure suggest that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the reduction of the ketone to an alcohol . This transformation can have various molecular and cellular effects, depending on the specific biochemical pathways in which the compound is involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantyl methyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of adamantane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{16} + \text{CH}3\text{COCl} \rightarrow \text{C}{12}\text{H}_{18}\text{O} + \text{HCl} ]
Another method involves the oxidation of 1-adamantyl methanol using oxidizing agents such as chromium trioxide or potassium permanganate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The Friedel-Crafts acylation method is preferred due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl methyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of this compound can yield 1-adamantyl methanol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: 1-Adamantyl carboxylic acid.
Reduction: 1-Adamantyl methanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-Adamantyl methyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its rigid structure makes it an ideal candidate for studying steric effects in chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including antiviral and anticancer agents.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-Adamantyl ethyl ketone: Similar structure but with an ethyl group instead of a methyl group.
1-Adamantyl bromomethyl ketone: Contains a bromine atom attached to the methyl group.
1-Adamantyl methanol: The alcohol derivative of 1-adamantyl methyl ketone.
Uniqueness: this compound is unique due to its combination of a rigid adamantane core and a reactive ketone functional group. This combination imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-(1-adamantyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACIGVIOAFXPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168059 | |
Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-04-4 | |
Record name | 1-Acetyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1660-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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